JWH 011

Descripción

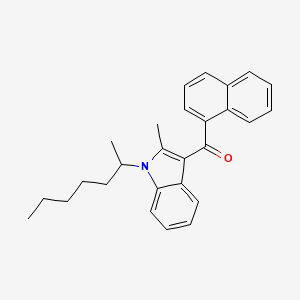

Structure

3D Structure

Propiedades

IUPAC Name |

(1-heptan-2-yl-2-methylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO/c1-4-5-6-12-19(2)28-20(3)26(24-16-9-10-18-25(24)28)27(29)23-17-11-14-21-13-7-8-15-22(21)23/h7-11,13-19H,4-6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIWIQFCDXFBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016347 | |

| Record name | JWH-011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155471-13-9 | |

| Record name | JWH-011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

JWH-011: A Technical Guide to its Chemical Structure, Properties, and Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic cannabinoid JWH-011, a member of the naphthoylindole family. It details the compound's chemical structure, physicochemical properties, and its relationship with cannabinoid receptors CB1 and CB2. Due to a lack of specific published binding affinity and functional activity data for JWH-011, this document leverages data from its close structural analog, JWH-004, and established structure-activity relationships to infer its pharmacological profile. Detailed experimental protocols for assessing receptor binding and a plausible synthetic pathway are described. Furthermore, this guide illustrates the canonical signaling cascade initiated by cannabinoid receptor activation, providing essential context for its mechanism of action.

Chemical Identity and Physicochemical Properties

JWH-011 is a synthetic cannabinoid characterized by a 2-methylindole core structure.[1] It was synthesized as part of the extensive research by Dr. John W. Huffman's group. Its core chemical identifiers and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | [2-methyl-1-(1-methylhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone | [1] |

| Synonyms | JWH-011 | [1] |

| CAS Number | 155471-13-9 | [1] |

| Molecular Formula | C₂₇H₂₉NO | [1] |

| Molecular Weight | 383.5 g/mol | [1] |

| Chemical Structure | (See Figure 1) | |

| Purity (Typical) | ≥98% | [1] |

| Common Formulation | A solution in methanol | [1] |

Cannabinoid Receptor Binding Affinity

| Compound | Receptor | Kᵢ (nM) | Selectivity | Reference |

| JWH-004 (Analog) | CB1 | 48 ± 13 | CB2 (12x) | [1][2] |

| CB2 | 4.02 ± 1.5 | [1][2] | ||

| JWH-011 | CB1 | Data not available | Data not available | |

| CB2 | Data not available |

Structure-Activity Relationship (SAR) Insight: Research into the SAR of 2-methylindole cannabinoids has shown that methylation at the 2-position of the indole core generally results in a 2- to 4-fold decrease in binding affinity and in vivo potency when compared to their unmethylated counterparts.[3] Based on this principle, it can be inferred that the Kᵢ values for JWH-011 would likely be higher (indicating lower affinity) than those reported for JWH-004.

Synthesis Pathway

A plausible synthetic route for JWH-011 follows established methods for creating N-alkyl-3-naphthoylindoles. The process can be conceptualized as a two-step synthesis.

Cannabinoid Receptor Signaling Pathway

As an agonist at cannabinoid receptors, JWH-011 is presumed to initiate a signal transduction cascade typical for these G-protein coupled receptors (GPCRs). The binding of an agonist like JWH-011 to the CB1 or CB2 receptor, which are coupled to inhibitory G-proteins (Gᵢ/Gₒ), triggers a series of intracellular events. This cascade primarily involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of various ion channels. Additionally, signaling occurs through the mitogen-activated protein kinase (MAPK) pathway.

Experimental Protocols

Competitive Radioligand Binding Assay for Kᵢ Determination

This protocol describes a standard procedure for determining the binding affinity (Kᵢ) of a test compound like JWH-011 by measuring its ability to displace a known radioligand from the CB1 or CB2 receptor.

References

JWH-011: A Technical Guide to its Mechanism of Action at Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to JWH-011

JWH-011, or [2-methyl-1-(1-methylhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone, is a member of the extensive JWH series of synthetic cannabinoids. These compounds were initially developed as research tools to explore the cannabinoid receptor system. Structurally, JWH-011 is a naphthoylindole, characterized by a naphthalene ring linked by a ketone to an indole core, which bears an N-alkyl side chain. This structure facilitates interaction with the CB1 and CB2 cannabinoid receptors.

Cannabinoid Receptor Binding Affinity

The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. Lower Kᵢ values indicate higher binding affinity.

While specific Kᵢ values for JWH-011 are not prominently available, data from its close structural analogs, JWH-004 and JWH-015, provide strong indications of its likely binding profile. JWH-011 is the N-(1-methylhexyl) analog of JWH-004, which is the N-hexyl, 2-methyl indole. This structural similarity suggests that JWH-011 likely exhibits a preference for the CB2 receptor over the CB1 receptor.

Data Presentation: Binding Affinities of JWH-011 Analogs

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Selectivity |

| JWH-004 | CB1 | 48 ± 13 | CB2 (12x) |

| CB2 | 4 ± 1.5 | ||

| JWH-015 | CB1 | 164 ± 22 | CB2 (12x) |

| CB2 | 13.8 ± 4.6 |

Data sourced from publicly available cannabinoid research data.

Functional Activity at Cannabinoid Receptors

JWH-011 is classified as a cannabinoid receptor agonist, meaning it not only binds to the receptors but also activates them to elicit a biological response. This activation is typically measured through functional assays that assess the downstream consequences of receptor binding, such as G-protein activation or modulation of adenylyl cyclase activity. The potency of an agonist is determined by its EC₅₀ value (the concentration required to produce 50% of the maximal effect), while its efficacy (Eₘₐₓ) describes the maximum response it can produce relative to a known full agonist.

Based on the pharmacology of the JWH series, JWH-011 is presumed to act as a full agonist at the CB2 receptor and potentially as a partial or weaker agonist at the CB1 receptor.

G-Protein Coupled Signaling Pathway

Cannabinoid receptors CB1 and CB2 are members of the G-protein coupled receptor (GPCR) superfamily. They are primarily coupled to the inhibitory G-protein, Gαi/o. Upon activation by an agonist like JWH-011, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated G-protein.

The activated Gαi/o-GTP subunit and the Gβγ dimer then dissociate and interact with various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The primary action of the activated Gαi/o subunit is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels. This typically involves the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels.

-

Activation of MAP Kinase Pathway: The Gβγ dimer can also activate other signaling cascades, including the mitogen-activated protein (MAP) kinase pathway (e.g., ERK1/2), which is involved in regulating gene expression and cell proliferation.

JWH-011: A Technical Examination of Cannabinoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-011 is a synthetic cannabinoid of the naphthoylindole class, structurally analogous to other JWH compounds developed by John W. Huffman. Understanding the binding affinity of such compounds for the cannabinoid receptors, CB1 and CB2, is fundamental to elucidating their pharmacological profiles. While a comprehensive search of the scientific literature did not yield specific quantitative binding affinity data (Ki values) for JWH-011, data for the closely related analog, JWH-004, is available and provides a valuable point of reference. This technical guide summarizes the available data for this analog, outlines the standard experimental protocols for determining cannabinoid receptor binding affinity, and presents visual representations of key experimental and logical workflows.

Data Presentation: Binding Affinity of a JWH-011 Analog

| Compound | Receptor | Ki (nM) | Selectivity (CB1/CB2 Ki ratio) |

| JWH-004 | CB1 | 48 ± 13 | 11.94 |

| CB2 | 4.02 ± 1.5 |

Data sourced from available literature on JWH-004, a close structural analog of JWH-011.[1]

Experimental Protocols: Radioligand Competition Binding Assay

The determination of binding affinity for cannabinoid receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., JWH-011) to displace a known radiolabeled ligand from the CB1 and CB2 receptors.

Materials and Reagents:

-

Receptor Source: Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, commonly [³H]CP-55,940 or [³H]WIN-55,212-2.

-

Test Compound: JWH-011 dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN-55,212-2) to determine the amount of radioligand that binds to non-receptor components.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂, 1 mM CaCl₂) and a protein carrier (e.g., 0.1% BSA) to reduce non-specific binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/C) to separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

-

Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a hypotonic buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and either:

-

Assay buffer (for total binding).

-

The non-specific binding control (for non-specific binding).

-

A concentration range of the test compound (for competition binding).

-

-

Incubation: The plates are incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the competition binding experiment (percentage of specific binding versus log of test compound concentration) are fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Mandatory Visualizations

Caption: Logical relationship of JWH-011 binding to CB1 and CB2 receptors.

Caption: Experimental workflow for a competitive radioligand binding assay.

References

In Vitro Characterization of JWH-011 Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-011, a synthetic cannabinoid of the naphthoylindole class, is structurally analogous to other well-characterized JWH compounds. While direct in vitro metabolism studies on JWH-011 are not extensively available in current literature, a comprehensive understanding of its likely metabolic fate and the biological activity of its metabolites can be extrapolated from data on its close analogs, primarily JWH-018. This guide synthesizes the established methodologies for the in vitro characterization of JWH-series synthetic cannabinoids and provides an inferred metabolic pathway for JWH-011. The primary metabolic transformations are expected to involve cytochrome P450 (CYP) mediated oxidation, leading to hydroxylated and carboxylated derivatives that may retain significant affinity and activity at cannabinoid receptors (CB1 and CB2). This document provides detailed experimental protocols, predicted metabolite structures, and their anticipated receptor binding affinities to serve as a foundational resource for researchers in forensic science, toxicology, and pharmacology.

Introduction

Synthetic cannabinoids, such as those from the JWH series, have been a significant focus of forensic and pharmacological research due to their widespread use and complex metabolic profiles. JWH-011, a 2-methylindole derivative, is an analog of JWH-004 and is known to possess high affinity for both the central CB1 and peripheral CB2 receptors. Understanding the in vitro metabolism of JWH-011 is crucial for identifying its biomarkers in biological samples and for elucidating the toxicological and pharmacological profiles of its metabolic products. This guide outlines the probable metabolic pathways of JWH-011 based on extensive research conducted on its structural relatives and provides detailed protocols for conducting in vitro metabolism and receptor binding studies.

Predicted Metabolic Pathways of JWH-011

Based on the metabolism of structurally similar compounds like JWH-018, the in vitro metabolism of JWH-011 is anticipated to proceed primarily through Phase I oxidation reactions catalyzed by cytochrome P450 enzymes, followed by Phase II glucuronidation. The major CYP isozymes implicated in the metabolism of JWH-series compounds include CYP2C9 and CYP1A2, with minor contributions from other isoforms.[1]

The primary metabolic reactions are predicted to be:

-

Hydroxylation: The addition of hydroxyl groups can occur at various positions on the molecule, including the indole ring, the naphthoyl ring, and the N-alkyl chain. Monohydroxylated and dihydroxylated metabolites are commonly observed for related compounds.[2]

-

Carboxylation: Oxidation of the terminal methyl group of the N-alkyl chain can lead to the formation of a carboxylic acid metabolite.

-

N-Dealkylation: Cleavage of the N-alkyl chain is another potential metabolic route.

-

Glucuronidation: The hydroxylated metabolites can undergo Phase II conjugation with glucuronic acid to form more water-soluble compounds for excretion.[2]

dot

Caption: Predicted metabolic pathway of JWH-011.

Quantitative Data: Predicted Receptor Binding Affinities

The metabolites of JWH compounds often retain significant biological activity. Monohydroxylated metabolites of JWH-018, for instance, have been shown to bind to CB1 and CB2 receptors with high affinity, sometimes even greater than the parent compound.[1][3] It is therefore highly probable that the hydroxylated metabolites of JWH-011 will also be potent cannabinoid receptor agonists. The carboxylated metabolites, however, typically show significantly reduced or no affinity for these receptors.[4]

Table 1: Predicted Cannabinoid Receptor (CB1 & CB2) Binding Affinities (Ki) of JWH-011 and its Metabolites

| Compound | Predicted CB1 Ki (nM) | Predicted CB2 Ki (nM) | Rationale |

| JWH-011 | High (similar to JWH-004: 48 nM) | High (similar to JWH-004: 4.02 nM) | Analogous to JWH-004.[5] |

| Hydroxylated Metabolites | High (in the range of 1-50 nM) | High (in the range of 1-50 nM) | Based on data for JWH-018 metabolites.[1][3] |

| Carboxylated Metabolite | Low to negligible (>1000 nM) | Low to negligible (>1000 nM) | Based on data for JWH-018 metabolites.[4] |

| N-Dealkylated Metabolite | Moderate to High | Moderate to High | Activity depends on the remaining structure. |

Experimental Protocols

In Vitro Metabolism Using Human Liver Microsomes (HLMs)

This protocol describes a general procedure for identifying the metabolites of JWH-011 produced by human liver microsomes.

Materials:

-

JWH-011

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of JWH-011 in a suitable organic solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine the potassium phosphate buffer, HLM protein, and the JWH-011 substrate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Analyze the sample using a validated LC-MS/MS method to identify and quantify the metabolites.

dot

Caption: Workflow for in vitro metabolism study.

Cannabinoid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of JWH-011 and its metabolites for CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [³H]CP-55,940)

-

JWH-011 and its synthesized metabolites

-

Assay buffer (e.g., Tris-HCl with BSA)

-

Scintillation cocktail

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare serial dilutions of the test compounds (JWH-011 and its metabolites).

-

In a 96-well plate, combine the receptor-expressing cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compounds.

-

Incubate the plate at 30°C for a specified time (e.g., 90 minutes) to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Quantify the amount of bound radioligand using a liquid scintillation counter.

-

Calculate the Ki values from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

dot

Caption: Workflow for receptor binding assay.

Conclusion

While direct experimental data for JWH-011 metabolism is limited, a robust framework for its in vitro characterization can be established based on the extensive research on its structural analogs. The predicted metabolic pathways, primarily involving CYP-mediated hydroxylation and carboxylation, and the anticipated high receptor affinity of the resulting hydroxylated metabolites, provide a strong foundation for future research. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to investigate the metabolism and pharmacology of JWH-011 and other novel synthetic cannabinoids. Such studies are essential for the development of reliable analytical methods for forensic identification and for a comprehensive understanding of the potential health risks associated with these substances.

References

- 1. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Profile of JWH-011 and its Naphthoylindole Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacological characteristics of JWH-011, a synthetic cannabinoid of the naphthoylindole class. Due to the limited public data specifically on JWH-011, this guide establishes its profile through a comprehensive analysis of its structural analogs, including JWH-004, JWH-018, and others. The focus is on receptor binding affinity, functional activity, structure-activity relationships (SAR), and the key experimental protocols used for their characterization.

Introduction to JWH-011

JWH-011 is a synthetic cannabinoid receptor agonist (SCRA) belonging to the naphthoylindole family, a class of compounds extensively synthesized by Dr. John W. Huffman's laboratory for research into the endocannabinoid system.[1] Structurally, JWH-011 is an N-(1-methylhexyl)-3-(1-naphthoyl)indole. It is a direct analog of JWH-004, which features an N-hexyl chain and a 2-methylindole core.[2] Like other compounds in this series, JWH-011 and its analogs primarily exert their effects through interaction with the cannabinoid receptors CB1 and CB2.[3] The CB1 receptor is predominantly found in the central nervous system and mediates the psychoactive effects, while the CB2 receptor is primarily located in the immune system.[4]

Pharmacological Data

The pharmacodynamic profile of JWH-series compounds is defined by their high affinity and efficacy at cannabinoid receptors. Most compounds in this class act as full agonists, in contrast to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), which is a partial agonist.[5] This property often results in higher potency and a more intense physiological response.

Binding affinity, typically expressed as the inhibition constant (Kᵢ), measures how tightly a ligand binds to a receptor. A lower Kᵢ value indicates a higher binding affinity. While specific Kᵢ values for JWH-011 are not widely published, data from its close structural analogs provide a strong predictive framework. JWH-011 is analogous to JWH-004, which demonstrates high affinity for both CB1 and CB2 receptors.[2] The following table summarizes the binding affinities for several key JWH naphthoylindole analogs.

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ) of JWH Analogs

| Compound | N-Alkyl Chain | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity |

|---|---|---|---|---|

| JWH-004 | Hexyl (2-methylindole) | 48 ± 13 | 4.0 ± 1.5 | 12x for CB2 |

| JWH-007 | Pentyl (2-methylindole) | 9.5 ± 4.5 | 2.9 ± 2.6 | 3.3x for CB2 |

| JWH-015 | Propyl (2-methylindole) | 164 ± 22 | 13.8 ± 4.6 | 12x for CB2 |

| JWH-018 | Pentyl | 9.0 ± 5.0 | 2.9 ± 2.6 | 3.1x for CB2 |

| JWH-019 | Hexyl | 9.8 ± 2.0 | 5.55 ± 2.0 | 1.77x for CB2 |

| JWH-073 | Butyl | 8.9 ± 1.8 | 38 ± 24 | - |

| JWH-122 | Pentyl (4-methylnaphthoyl) | 0.69 | 0.28 | 2.5x for CB2 |

| JWH-210 | Pentyl (4-ethylnaphthoyl) | 0.46 | 0.69 | - |

Data sourced from multiple studies.[4][5][6]

Functional assays measure the biological response produced by a ligand upon binding to its receptor. This is often quantified by the half-maximal effective concentration (EC₅₀) and the maximum effect (Eₘₐₓ). JWH compounds are typically potent and highly efficacious agonists at both CB1 and CB2 receptors.[5][7]

Table 2: Functional Activity (EC₅₀) of JWH-018

| Compound | Assay Type | Receptor | EC₅₀ (nM) |

|---|---|---|---|

| JWH-018 | G-Protein Activation | Human CB1 | 102 |

| JWH-018 | G-Protein Activation | Human CB2 | 133 |

Data sourced from Wikipedia, citing primary literature.[5]

Signaling Pathways

Upon binding by an agonist like JWH-011, CB1 and CB2 receptors initiate intracellular signaling cascades. These receptors are G-protein-coupled receptors (GPCRs) that primarily couple to the Gᵢ/Gₒ family of heterotrimeric G-proteins.[8] Activation leads to the dissociation of the G-protein subunits, triggering downstream effects including the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of various ion channels.[8]

Structure-Activity Relationships (SAR)

The pharmacological activity of naphthoylindoles is highly dependent on their chemical structure. Key structural modifications influence both binding affinity and functional potency.[3]

-

N-Alkyl Chain (R1): The length of the alkyl chain at the N1 position of the indole ring is critical. Optimal CB1 receptor affinity is typically observed with chains of four to six carbons (butyl, pentyl, hexyl).[1] Shorter or longer chains generally lead to a decrease in affinity.

-

Indole Ring Substituents (R2): Adding a methyl group at the 2-position of the indole ring can modulate selectivity between CB1 and CB2 receptors. For instance, JWH-015 (a 2-methyl analog) shows increased selectivity for the CB2 receptor.[4]

-

Naphthoyl Group Substituents (R3): Modifications to the naphthoyl ring can significantly enhance potency. Adding small alkyl groups (e.g., methyl in JWH-122, ethyl in JWH-210) at the 4-position of the naphthalene ring dramatically increases binding affinity at both receptors.[3] Halogenation of the naphthoyl group also alters activity, with the effect being position-dependent.[9]

Key Experimental Protocols

The characterization of JWH-011 and its analogs relies on standardized in vitro assays to determine receptor binding and functional activity.

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

-

Principle: An unlabeled test compound (e.g., JWH-011) competes with a known radiolabeled ligand (e.g., [³H]CP55,940) for binding to CB1 or CB2 receptors present in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.[10]

-

Materials:

-

Receptor Source: Membrane homogenates from cells (e.g., HEK293, CHO) stably expressing human CB1 or CB2 receptors, or from rodent brain tissue.[11]

-

Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP55,940 (agonist) or [³H]SR141716A (antagonist).

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).

-

Test Compound: JWH-011 or its analog, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

-

Methodology:

-

Incubation: In assay tubes, combine the receptor membrane preparation, the radioligand (at a fixed concentration near its Kₔ), and varying concentrations of the unlabeled test compound.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.[11]

-

Termination & Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C). This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀. Calculate the Kᵢ using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

This assay measures the functional activation of G-proteins following agonist binding to a GPCR, providing a measure of a compound's efficacy and potency.

-

Principle: In the inactive state, the Gα subunit of a G-protein is bound to GDP. Agonist binding to the receptor promotes the exchange of GDP for GTP, activating the G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated radioactivity is directly proportional to the level of G-protein activation by the agonist.[10]

-

Materials:

-

Receptor Source: Membrane homogenates expressing the CB1 or CB2 receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Reagents: GDP (to ensure G-proteins are in an inactive state prior to stimulation), unlabeled GTPγS (for determining non-specific binding).

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl).

-

Test Compound: JWH-011 or its analog, serially diluted.

-

-

Methodology:

-

Pre-incubation: Incubate membranes with GDP to ensure a basal state.

-

Incubation: Add the test compound at various concentrations to the membrane/GDP mixture, followed by the addition of [³⁵S]GTPγS.

-

Equilibration: Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Termination & Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Quantification: Wash filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding to determine specific binding. Plot the stimulated specific binding against the log concentration of the agonist to generate a dose-response curve. From this curve, determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy) relative to a standard full agonist.

Conclusion

JWH-011 and its naphthoylindole analogs represent a class of potent, high-efficacy synthetic cannabinoid receptor agonists. Their pharmacological profile is characterized by high nanomolar to sub-nanomolar binding affinities for both CB1 and CB2 receptors, often with some selectivity for the CB2 receptor. Functionally, they behave as full agonists, potently activating G-protein signaling cascades. The structure-activity relationship for this class is well-defined, with the N-alkyl chain length and substitutions on the naphthoyl moiety being critical determinants of activity. The experimental protocols outlined herein provide the standard framework for the continued characterization of these and other novel synthetic cannabinoids.

References

- 1. Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 3. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JWH-018 - Wikipedia [en.wikipedia.org]

- 6. List of JWH cannabinoids - Wikipedia [en.wikipedia.org]

- 7. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacology of 1-alkyl-3-(1-naphthoyl)indoles: steric and electronic effects of 4- and 8-halogenated naphthoyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 11. Exploring determinants of agonist efficacy at the CB1 cannabinoid receptor: Analogues of the synthetic cannabinoid receptor agonist EG‐018 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of JWH-011 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of JWH-011, a synthetic cannabinoid of significant interest in forensic and pharmacological research. Due to its highly lipophilic nature, JWH-011 exhibits good solubility in a range of organic solvents. This document summarizes the available qualitative and semi-quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visualization of its primary signaling pathway.

Core Data Presentation: JWH-011 Solubility

Precise quantitative solubility data for JWH-011 in various organic solvents is not extensively documented in publicly available literature. However, based on information from chemical suppliers and analytical studies of related compounds, a qualitative and semi-quantitative solubility profile can be established. JWH-011 is frequently supplied as a solution in methanol, indicating good solubility in this solvent. The following table summarizes the known and inferred solubility of JWH-011 and related synthetic cannabinoids in common organic solvents.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | JWH-011 Solubility | Notes and Observations for Related Synthetic Cannabinoids |

| Methanol | CH₃OH | 32.7 | Soluble[1][2] | Stock solutions of related synthetic cannabinoids are commonly prepared in methanol. |

| Ethanol | C₂H₅OH | 24.5 | Soluble | For the related compound JWH-073, solubility is reported to be approximately 20 mg/mL. |

| Acetonitrile | CH₃CN | 37.5 | Soluble | Stock solutions of various synthetic cannabinoids are often prepared in acetonitrile at concentrations of 1 mg/mL or 100 µg/mL[3][4]. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Soluble | For the related compound JWH-250 5-hydroxyindole metabolite, solubility is reported to be 15 mg/mL[5]. Many small organic molecules are dissolved in DMSO for biological assays[6]. |

| Chloroform | CHCl₃ | 4.8 | Soluble | Used for the extraction of synthetic cannabinoids from biological matrices, indicating good solubility[7]. |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Soluble | Utilized in the extraction and as a mobile phase component for the analysis of synthetic cannabinoids. |

Note: The solubility of chemical compounds is dependent on various factors, including temperature and the purity of both the solute and the solvent. The information presented here is for guidance and should be confirmed experimentally for specific applications.

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of JWH-011, two common experimental approaches are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay Protocol

This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution.

Objective: To rapidly determine the apparent solubility of JWH-011 in an aqueous or organic solvent system.

Materials:

-

JWH-011 solid

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for UV detection)

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Plate reader with UV-Vis spectrophotometer or nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of JWH-011 in DMSO (e.g., 10 mM).

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the JWH-011 DMSO stock solution with the chosen organic solvent or PBS to achieve a range of final concentrations.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) on a plate shaker for a set period (e.g., 2 hours) to allow for precipitation to occur[8].

-

Detection:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit[9].

-

UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant in a UV-transparent plate at the λmax of JWH-011. The highest concentration that does not show precipitation is taken as the kinetic solubility[10].

-

Thermodynamic (Shake-Flask) Solubility Assay Protocol

This method determines the equilibrium solubility of a compound and is considered the "gold standard".

Objective: To determine the equilibrium solubility of JWH-011 in a specific organic solvent at a defined temperature.

Materials:

-

JWH-011 solid

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detector

Procedure:

-

Sample Preparation: Add an excess amount of solid JWH-011 to a glass vial containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached[11].

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Quantification: Prepare a series of standard solutions of JWH-011 of known concentrations in the same solvent. Analyze both the filtered supernatant and the standard solutions using a validated HPLC-UV or LC-MS method.

-

Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of JWH-011 in the filtered supernatant, which represents the thermodynamic solubility[12].

Mandatory Visualization: Signaling Pathways and Experimental Workflow

JWH-011 Signaling Pathway

JWH-011 acts as an agonist at both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2)[1]. The primary psychoactive effects are mediated through the activation of the CB1 receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway following CB1 receptor activation by an agonist like JWH-011.

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram outlines the logical steps for determining the thermodynamic solubility of JWH-011 using the shake-flask method.

References

- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 2. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. evotec.com [evotec.com]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

Unveiling the Pyrolytic Landscape of JWH-011: A Technical Guide to its Thermal Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal degradation profile of the synthetic cannabinoid JWH-011. As the primary route of administration for many synthetic cannabinoids is through inhalation via smoking, understanding the pyrolytic products formed at high temperatures is crucial for assessing the full toxicological and pharmacological impact of these substances. This document provides a comprehensive overview of the anticipated thermal decomposition pathways of JWH-011, based on established fragmentation patterns of structurally similar analogs, detailed experimental methodologies for analysis, and a quantitative summary of expected degradation products.

Predicted Thermal Degradation Pathways of JWH-011

The thermal degradation of JWH-011 is anticipated to proceed through three primary pathways, consistent with those observed for JWH-018 and other naphthoylindoles.[1][2] These pathways involve the cleavage of the molecule at its most vulnerable bonds under thermal stress.

The primary degradation routes are:

-

Cleavage of the N-alkyl chain: This pathway involves the loss of the pentyl group attached to the indole nitrogen.

-

Cleavage on either side of the carbonyl bridge: This results in the formation of indole and naphthalene-based fragments.

-

Rearrangement and fragmentation of the indole and naphthalene rings: At higher temperatures, further fragmentation of the core ring structures can occur.

A diagram illustrating these predicted pathways is provided below.

Caption: Predicted major thermal degradation pathways of JWH-011.

Quantitative Analysis of Predicted Degradation Products

The following table summarizes the predicted thermal degradation products of JWH-011. The identification of these products is based on the analysis of JWH-018 and other similar synthetic cannabinoids.[1][2] The relative abundance of these products can vary depending on the pyrolysis temperature and conditions.

| Predicted Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Anticipated Precursor Fragment |

| (4-ethylnaphthalen-1-yl)(1H-indol-3-yl)methanone | C21H15NO | 297.35 | JWH-011 (N-dealkylation) |

| 1-pentyl-1H-indole | C13H17N | 187.28 | JWH-011 (Carbonyl cleavage) |

| 4-ethyl-1-naphthoic acid | C13H12O2 | 200.23 | Oxidation of 4-ethyl-1-naphthoyl radical |

| 4-ethylnaphthalene | C12H12 | 156.22 | Decarbonylation of 4-ethyl-1-naphthoyl radical |

| Indole | C8H7N | 117.15 | Further fragmentation |

| Naphthalene | C10H8 | 128.17 | Further fragmentation |

Experimental Protocols

The methodologies employed for the study of synthetic cannabinoid thermal degradation typically involve a simulated smoking apparatus coupled with gas chromatography-mass spectrometry (GC-MS) for the separation and identification of the pyrolytic products.[1][2]

Pyrolysis Apparatus: In-House Smoking Simulator

A commonly utilized setup for simulating the smoking of synthetic cannabinoids is an in-house constructed smoking simulator.[2]

-

Apparatus: The apparatus generally consists of a quartz tube connected to a series of cold traps. The synthetic cannabinoid, often impregnated on an herbal substrate, is placed within the quartz tube.

-

Pyrolysis Conditions: The sample is heated using a flame or a controlled heating element to temperatures ranging from 500 to 900°C to simulate smoking conditions.

-

Sample Collection: A vacuum is applied to draw the smoke through the cold traps, which are typically filled with a solvent such as methanol to capture the volatile and semi-volatile degradation products.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The collected solvent containing the pyrolytic products is then analyzed by GC-MS.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Perkin Elmer Clarus 500 GC with a Clarus SQ8T MS) is a typical instrument configuration.[2]

-

Chromatographic Separation:

-

Column: A non-polar capillary column, such as a Restek Rxi®-5Sil (30 m x 0.25 mm x 0.5 µm), is commonly used for the separation of the analytes.[2]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[2]

-

Oven Program: A temperature gradient is employed to ensure the separation of compounds with a wide range of boiling points. A representative program starts at 100°C, ramps to 320°C, and holds for a period.[2]

-

-

Mass Spectrometry Detection:

-

Ionization: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.

-

Mass Range: The mass spectrometer scans a mass-to-charge (m/z) range of approximately 40-500 to detect a broad range of potential degradation products.[2]

-

Identification: The identification of the degradation products is achieved by comparing their mass spectra and retention times with those of known reference standards or by interpretation of the fragmentation patterns and comparison to spectral libraries.

-

The following diagram illustrates a typical experimental workflow for the analysis of synthetic cannabinoid thermal degradation products.

Caption: A typical experimental workflow for analyzing thermal degradation products.

Conclusion

This technical guide provides a predictive overview of the thermal degradation products of JWH-011, based on the established pyrolytic behavior of its close structural analog, JWH-018. The anticipated degradation pathways involve N-dealkylation and cleavage of the carbonyl bridge, leading to a variety of smaller, potentially pharmacologically active and toxic compounds. The detailed experimental protocols outlined herein provide a robust framework for the empirical investigation and confirmation of these predicted products. Further research, specifically on the pyrolysis of JWH-011, is essential to definitively characterize its thermal decomposition profile and to fully assess the associated risks of its use.

References

JWH-011: A Technical Guide for Researchers

An In-depth Examination of the Synthetic Cannabinoid JWH-011, Including its Physicochemical Properties, Synthesis, and Biological Activity.

This technical guide provides a comprehensive overview of JWH-011, a potent synthetic cannabinoid of the naphthoylindole class. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical characteristics, synthesis, and interaction with the endocannabinoid system. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided for key methodologies.

Core Properties of JWH-011

JWH-011 is a synthetic cannabinoid that is structurally analogous to JWH-004.[1] Its fundamental physicochemical properties are summarized below.

| Property | Value | Citation |

| CAS Number | 155471-13-9 | [1] |

| Molecular Formula | C27H29NO | [1] |

| Molecular Weight | 383.5 g/mol | [1] |

| Synonyms | [2-methyl-1-(1-methylhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone | [1] |

Cannabinoid Receptor Binding Affinity

JWH-011 is an analog of JWH-004, a naphthoylindole with high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] The binding affinities (Ki) of the related compound JWH-004 are presented as a reference.

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Citation |

| JWH-004 | 48 | 4.02 | [1] |

Synthesis of JWH-011

The synthesis of JWH-011, a naphthoylindole, can be achieved through a two-step process analogous to the synthesis of similar compounds like JWH-018.[2][3] The general synthetic route involves a Friedel-Crafts acylation of 2-methylindole followed by N-alkylation.

Step 1: Friedel-Crafts Acylation

The first step is the acylation of 2-methylindole with 1-naphthoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form (2-methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone.

Step 2: N-Alkylation

The intermediate from the first step is then N-alkylated using 2-bromohexane in the presence of a base, such as sodium hydride (NaH), in a suitable solvent like dimethylformamide (DMF) to yield the final product, JWH-011.

Biological Activity and Signaling Pathways

JWH-011, like other synthetic cannabinoids, exerts its effects through the activation of cannabinoid receptors, primarily the CB1 receptor located in the central nervous system. The activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.

The binding of JWH-011 to the CB1 receptor leads to the activation of an associated inhibitory G-protein (G_i/o). This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This signaling pathway is a hallmark of cannabinoid receptor agonists.

References

- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 2. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The JWH Series of Synthetic Cannabinoids: A Technical Guide on Their Discovery, History, and Core Experimental Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The JWH series of synthetic cannabinoids represents a significant chapter in the study of the endocannabinoid system. Originally synthesized for legitimate scientific inquiry, these potent cannabinoid receptor agonists inadvertently became foundational compounds in the illicit market of "designer drugs." This guide provides a comprehensive technical overview of the discovery, history, and key experimental methodologies associated with the JWH series, with a particular focus on the prototypical compound, JWH-018. It is intended to serve as a resource for researchers and professionals in pharmacology and drug development, offering detailed protocols, quantitative data, and visual representations of the underlying biological and experimental processes.

Discovery and History

The JWH series of synthetic cannabinoids is named after the late Professor John W. Huffman, an organic chemist at Clemson University.[1] Beginning in 1984, Huffman and his research group embarked on a systematic investigation into the structure-activity relationships of cannabinoid ligands.[1] This research, primarily funded by the National Institute on Drug Abuse (NIDA), was not intended to create substances for human consumption.[1] Instead, the goal was to synthesize potent and selective ligands for the cannabinoid receptors, CB1 and CB2, to be used as pharmacological tools to probe the endocannabinoid system.[1]

Over two decades, Huffman's laboratory synthesized over 400 novel cannabinoid compounds.[1] The research led to a deeper understanding of the structural requirements for cannabinoid receptor binding and activation. One of the most notable compounds to emerge from this work was JWH-018, a naphthoylindole that proved to be a potent agonist for both CB1 and CB2 receptors.[2]

The scientific contributions of Huffman's work were disseminated through peer-reviewed publications, which included the synthesis methods for these compounds.[3] In the late 2000s, clandestine laboratories began to utilize this publicly available information to manufacture JWH-018 and other related compounds for the recreational drug market.[1] These synthetic cannabinoids were often sprayed onto herbal mixtures and sold under brand names such as "Spice" and "K2," being marketed as "legal" alternatives to marijuana.[2] The widespread abuse of these compounds, which were often more potent and efficacious than THC, led to numerous adverse health effects and prompted legislative action to control their distribution.[3]

Core Experimental Data

The following tables summarize the quantitative data on the binding affinities of key JWH series compounds for the CB1 and CB2 receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM) of Selected JWH Compounds

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference(s) |

| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 | [4] |

| JWH-073 | 8.9 | 38 | [5] |

| JWH-122 | 0.69 | 1.2 | [5] |

| JWH-210 | 0.46 | 0.69 | [5] |

| JWH-250 | 11 | 33 | [6] |

| Δ⁹-THC | 40.7 | 36.4 | [4] |

Key Experimental Protocols

Synthesis of JWH-018

The synthesis of JWH-018 is a two-step process that is readily achievable for a trained organic chemist.[7][8]

Step 1: Friedel-Crafts Acylation of Indole

-

To a solution of indole in toluene, add diethylaluminum chloride at 0°C.

-

Slowly add 1-naphthoyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the intermediate, (1H-indol-3-yl)(naphthalen-1-yl)methanone, by column chromatography or recrystallization.

Step 2: N-Alkylation

-

To a solution of the intermediate from Step 1 in acetone, add potassium hydroxide and dimethylformamide.

-

Add 1-bromopentane to the mixture at 0°C.

-

Warm the reaction to 40°C and stir for 4 hours.

-

Extract the final product, JWH-018, and purify by column chromatography.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.[9]

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP-55,940).

-

Test compound (e.g., a JWH analog).

-

Non-specific binding control (e.g., WIN-55,212-2).

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

-

96-well plates.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

-

Incubate the plate at 30°C for 90 minutes.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Mouse Cannabinoid Tetrad Assay

This battery of four in vivo tests is used to assess the cannabimimetic activity of a compound in mice.[10][11][12][13]

Procedure:

-

Hypolocomotion (Open Field Test):

-

Place a mouse in a novel cage with a grid-lined floor.

-

Count the number of lines crossed over a set period (e.g., 5-10 minutes).

-

Cannabinoid agonists typically reduce locomotor activity.

-

-

Catalepsy (Bar Test):

-

Gently place the mouse's forepaws on a horizontal bar raised approximately 3-4 cm from the surface.

-

Measure the time the mouse remains immobile in this position.

-

A duration of over 20 seconds is often considered an indication of catalepsy.[13]

-

-

Hypothermia:

-

Measure the mouse's core body temperature using a rectal probe before and after drug administration.

-

Cannabinoid agonists typically induce a decrease in body temperature.

-

-

Antinociception (Tail-flick or Hot Plate Test):

-

Tail-flick: Immerse the tip of the mouse's tail in a warm water bath (e.g., 52-56°C) and measure the latency to flick the tail.

-

Hot Plate: Place the mouse on a heated surface (e.g., 50-55°C) and measure the latency to a nociceptive response (e.g., licking a paw or jumping).

-

An increase in latency indicates an analgesic effect.

-

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: Simplified CB1 Receptor Signaling Pathway.

Experimental Workflows

Caption: Workflow for Cannabinoid Receptor Binding Assay.

Caption: Workflow for Mouse Cannabinoid Tetrad Assay.

References

- 1. John W. Huffman - Wikipedia [en.wikipedia.org]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. The Unlikely Clemson Chemist Behind Synthetic Marijuana | WFAE 90.7 - Charlotte's NPR News Source [wfae.org]

- 4. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.1 Synthesis of synthetic cannabinoids [bio-protocol.org]

- 8. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]

- 9. benchchem.com [benchchem.com]

- 10. Assessment of dependence potential and abuse liability of Δ8-tetrahydrocannabinol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cannabinoid‐Induced Tetrad in Mice | Semantic Scholar [semanticscholar.org]

- 12. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tetrad test - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Forensic Identification of JWH-011

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and analytical data for the forensic identification of JWH-011, a synthetic cannabinoid. The protocols are designed to be implemented in a forensic toxicology laboratory setting.

Introduction

JWH-011 is a synthetic cannabinoid of the naphthoylindole family. As a potent agonist of the cannabinoid receptors CB1 and CB2, it has been identified in various herbal incense products and is a compound of interest in forensic investigations. Accurate and reliable analytical methods are crucial for its identification and quantification in seized materials and biological samples. This document outlines validated methods for the detection and characterization of JWH-011.

Analytical Methods Overview

A variety of analytical techniques can be employed for the forensic identification of JWH-011. The primary methods include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and high-performance liquid chromatography with diode-array detection (HPLC-DAD). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are valuable for structural elucidation, particularly for new or uncharacterized samples.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize quantitative data from various validated analytical methods for the detection of JWH-011 and related synthetic cannabinoids. These values can serve as a benchmark for laboratory method development and validation.

Table 1: Quantitative Parameters for LC-MS/MS Methods

| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy (%) | Precision (% RSD) | Reference |

| JWH-018 | Whole Blood | 0.05 | 50 | 99.1-107.0 | 3.9-10.3 | [6] |

| JWH-073 | Whole Blood | 0.05 | 50 | 97.7-102.0 | 3.5-6.2 | [6] |

| JWH-018 | Serum | 0.21 | - | - | - | [7] |

| JWH-018 & Metabolites | Urine | 2 | 1000 | - | <15 | [8] |

| Multiple Synthetic Cannabinoids | Whole Blood | 0.675 - 3.375 | - | 88-107 | 7.5-15.0 | [9][10] |

| Multiple Synthetic Cannabinoids | Urine | 0.225 - 3.375 | - | 95-109 | 4.9-11.9 | [9][10] |

| 11 Synthetic Cannabinoids | Urine | 0.01 - 0.1 | 500 | - | 0.52-18.95 | [5] |

Table 2: Quantitative Parameters for GC-MS Methods

| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |

| JWH-018, JWH-122, CCH, XLR-11, AM2201 | Serum | 2.5 | 5 | 63.1-107.4 | [7][11] |

| JWH-073, MAM-2201 | Serum | 5 | 10 | 63.1-107.4 | [7][11] |

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate analysis and to minimize matrix effects.

Protocol 4.1.1: Solid-Phase Extraction (SPE) for Urine Samples [5][9]

-

Sample Hydrolysis: To 1 mL of urine, add 1 mL of 0.5 M phosphate buffer (pH 6.8) and 1,250 units of β-glucuronidase. Incubate at 55°C for 20 minutes to cleave glucuronide conjugates.[12]

-

Sample Loading: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Load the hydrolyzed urine sample onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences.

-

Elution: Elute the analytes with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 4.1.2: Liquid-Liquid Extraction (LLE) for Whole Blood/Serum Samples [7][9]

-

Sample Preparation: To 1 mL of whole blood or serum, add an appropriate internal standard (e.g., JWH-018-d11).[9][10]

-

Extraction: Add 3 mL of n-butyl chloride, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

-

Separation: Transfer the upper organic layer to a clean tube.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

GC-MS Analysis

GC-MS is a robust technique for the identification of JWH-011 in seized materials and biological samples.

Protocol 4.2.1: GC-MS Method [2]

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent semi-polar capillary column.[2]

-

Injection: 1 µL, splitless mode at 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 20°C/min to 300°C, and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

Data Analysis: Identification is based on retention time and comparison of the mass spectrum with a reference library. Characteristic fragment ions for JWH-series compounds include those resulting from α-cleavage of the ketone and amine groups.[2]

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low concentrations of JWH-011 and its metabolites in biological fluids.[1][8][13]

Protocol 4.3.1: LC-MS/MS Method [9][12]

-

Liquid Chromatograph: Agilent 1260 Infinity HPLC system or equivalent.[9]

-

Column: Waters XSelect CSH C18 (150 x 2 mm, 5 µm) or equivalent.[9]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 2% B, linear gradient to 98% B over 18 minutes, hold for 6 minutes, then return to initial conditions.[9]

-

Flow Rate: 0.3 mL/min.[9]

-

Mass Spectrometer: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for JWH-011 and its metabolites.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the forensic analysis of JWH-011.

Caption: General workflow for the forensic identification of JWH-011.

Caption: Simplified metabolic pathway of JWH-type synthetic cannabinoids.[14][15]

References

- 1. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SafetyLit: Comprehensive analytical methods of the synthetic cannabinoids appearing in the illicit drug market [safetylit.org]

- 3. ovid.com [ovid.com]

- 4. digitalcommons.molloy.edu [digitalcommons.molloy.edu]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. scielo.org.za [scielo.org.za]

- 10. researchgate.net [researchgate.net]

- 11. Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS [jstage.jst.go.jp]

- 12. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jdc.jefferson.edu [jdc.jefferson.edu]

Application Notes and Protocols for the GC-MS Analysis of JWH-011

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of JWH-011, a synthetic cannabinoid, using Gas Chromatography-Mass Spectrometry (GC-MS). The information is intended to guide researchers in developing and implementing analytical methods for the detection and quantification of JWH-011 in various matrices.

Introduction

JWH-011, or [2-methyl-1-(1-methylhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone, is a synthetic cannabinoid of the JWH series.[1] As with other synthetic cannabinoids, its analysis is crucial in forensic toxicology, clinical chemistry, and drug development. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of these compounds.[2] This document outlines the necessary procedures for sample preparation, GC-MS analysis, and data interpretation for JWH-011.

Quantitative Data

The following table summarizes key quantitative parameters for the GC-MS analysis of JWH-011. It is important to note that while the molecular properties are known, specific analytical validation data such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are not widely published for JWH-011 and should be experimentally determined for each specific method and matrix. The values provided for LOD and LOQ are typical ranges observed for similar synthetic cannabinoids.

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₂₉NO | [3] |

| Molecular Weight | 383.54 g/mol | [1][3] |

| Exact Mass | 383.224915 g/mol | [3] |

| Retention Index (RI) | 3300 | [3] |

| Limit of Detection (LOD) | 0.1 - 2.5 ng/mL (in biological matrices) | [4][5] |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL (in biological matrices) | [4][5] |

Characteristic Mass Fragments (Electron Ionization - EI):

The mass spectrum of JWH-011 under electron ionization is characterized by specific fragment ions. The fragmentation pattern is consistent with other naphthoylindole synthetic cannabinoids, primarily involving cleavage at the carbonyl bridge. The predicted major fragments are listed below. The relative abundance of these ions should be confirmed with a certified reference standard.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 383 | [M]⁺ (Molecular ion) |

| 228 | [C₁₅H₁₄NO]⁺ |

| 155 | [C₁₁H₇O]⁺ (Naphthoyl cation) |

| 127 | [C₁₀H₇]⁺ (Naphthalene cation) |

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are general protocols for herbal materials and biological fluids.

3.1.1. Herbal Material Extraction

-

Homogenization: Homogenize the herbal material to a fine powder.

-

Extraction: To 100 mg of the homogenized sample, add 5 mL of methanol.

-

Sonication: Sonicate the mixture for 15 minutes.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

-

Dilution: Dilute the extract with methanol to a suitable concentration for GC-MS analysis.

3.1.2. Biological Fluid Extraction (Blood/Urine) - Liquid-Liquid Extraction (LLE)

-

Sample Preparation: To 1 mL of blood or urine, add an appropriate internal standard.

-

Alkalinization: Add 1 mL of a basic buffer (e.g., sodium borate buffer, pH 9) to the sample.

-

Extraction: Add 5 mL of an organic solvent (e.g., n-hexane:ethyl acetate 9:1 v/v).

-

Mixing: Vortex the mixture for 2 minutes.

-

Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of methanol or ethyl acetate for GC-MS injection.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of synthetic cannabinoids. These should be optimized for the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) |

| Solvent Delay | 3 minutes |

Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway of JWH-011.

References

- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 2. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS [jstage.jst.go.jp]

- 5. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction of JWH-011 from Human Serum

Abstract

This application note presents a detailed protocol for the extraction and clean-up of the synthetic cannabinoid JWH-011 from human serum samples using solid-phase extraction (SPE). The described method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable procedure for the quantitative analysis of JWH-011 in a complex biological matrix. The protocol utilizes a reversed-phase SPE sorbent, achieving high recovery and minimizing matrix effects, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

JWH-011 is a synthetic cannabinoid of the naphthoylindole family, which has been identified in various herbal incense products. Due to its psychoactive effects and potential for abuse, sensitive and specific analytical methods are required for its detection and quantification in biological samples such as serum. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and cleaner extracts.[1][2] This protocol provides a step-by-step guide for the isolation of JWH-011 from serum using a commercially available reversed-phase SPE sorbent.

Experimental Protocol

This protocol is adapted from a validated method for the extraction of a broad panel of synthetic cannabinoids from whole blood and is applicable to serum samples.[3]

Materials and Reagents:

-

JWH-011 analytical standard

-

Internal standard (e.g., JWH-011-d9)

-

Human serum

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Reagent water, HPLC grade

-

Oasis PRiME HLB 30 mg SPE cartridges or 96-well plate

-

Collection tubes or 96-well collection plate

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

SPE manifold

Sample Pretreatment:

-

Pipette 200 µL of human serum into a microcentrifuge tube.

-

Add an appropriate amount of internal standard.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex the sample for 10 seconds.

-

Centrifuge for 5 minutes at 7000 rcf.

-